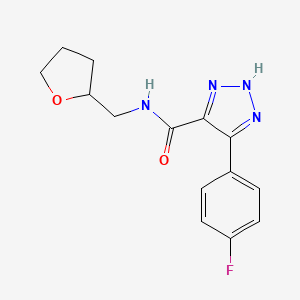

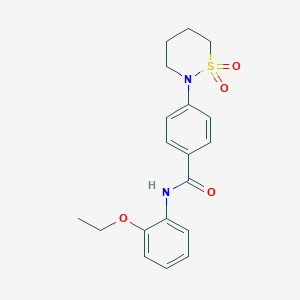

![molecular formula C24H19N3O3 B2692814 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine CAS No. 477846-99-4](/img/structure/B2692814.png)

4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors under suitable conditions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The nitro group is often involved in reduction reactions, while the oxyphenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group might make the compound more reactive. The compound is likely to be solid at room temperature .科学的研究の応用

Photochemical Properties

Research on derivatives of 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine, particularly those substituted with o-nitrophenyl groups, has revealed their sensitivity to visible light. These compounds, upon exposure to light, undergo pyrimidine ring-opening/deoxygenation and oxidation, introducing a new visible light-sensitive o-nitrobenzylamino scaffold. This property is significant for the development of photo-responsive materials and understanding the photochemical behavior of related compounds (Chen, Wei, & Yang, 2013).

Reactivators of Inhibited Acetylcholinesterase

Some pyrimidine derivatives have been prepared and evaluated for their ability to reactivate phosphorylated acetylcholine esterase in vitro. These studies are crucial for antidote development against organophosphate poisoning, showcasing the compound's potential in biochemical research and medical applications (Ashani, Edery, Zahavy, Künberg, & Cohen, 1965).

Larvicidal Activity

Research into pyrimidine derivatives linked with morpholinophenyl groups has shown significant larvicidal activity against third instar larvae. The study highlights the potential use of these compounds in pest control and the development of new insecticides (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Azidation of Pyrimidines

Bis(4-nitrophenyl)phosphorylazide has been used for the direct transformation of polyfunctional derivatives of pyrimidin-4(3H)-one into corresponding 4-azidopyrimidines. This method offers a novel approach for synthesizing 4-azidopyrimidines under mild conditions, which could be valuable in various chemical synthesis and pharmaceutical research applications (Novakov, Babushkin, Brunilina, Navrotskii, Orlinson, Robinovich, & Yablokov, 2017).

Synthesis and Nonlinear Optical Properties

A study on the synthesis and characterization of thiopyrimidine derivatives has explored their electronic, linear, and nonlinear optical properties. The investigation into these properties is essential for the development of materials with potential applications in the fields of electronics and photonics (Hussain et al., 2020).

Antimicrobial and Anticancer Evaluation

Pyrimidine derivatives clubbed with thiazolidinone have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promise against certain bacterial and fungal strains, as well as cervical cancer cell lines, indicating their potential in developing new therapeutic agents (Verma & Verma, 2022).

特性

IUPAC Name |

4-(4-methylphenyl)-2-[4-[(4-nitrophenyl)methoxy]phenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-17-2-6-19(7-3-17)23-14-15-25-24(26-23)20-8-12-22(13-9-20)30-16-18-4-10-21(11-5-18)27(28)29/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMQSKWBRRCQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)

![4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2692735.png)

![6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine](/img/structure/B2692739.png)

![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2692742.png)

![3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide](/img/structure/B2692743.png)

![1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2692744.png)

![[2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine](/img/structure/B2692745.png)

![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2692753.png)